molecular formula C12H13FO2 B2876996 (2E)-3-(4-fluorophenyl)hex-2-enoic acid CAS No. 1216331-14-4

(2E)-3-(4-fluorophenyl)hex-2-enoic acid

Cat. No. B2876996
CAS RN: 1216331-14-4
M. Wt: 208.232
InChI Key: YKZLDVKOYCEJBR-CSKARUKUSA-N
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Description

“(2E)-3-(4-fluorophenyl)hex-2-enoic acid” is a chemical compound with the molecular formula C12H13FO2 . It is listed in various chemical databases, indicating its relevance in the field of chemistry .

Scientific Research Applications

Photoalignment of Nematic Liquid Crystals

Hegde et al. (2013) explored the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting the photoalignment of nematic liquid crystals. The study emphasized the impact of fluoro-substituents on achieving excellent photoalignment, demonstrating the material's potential in liquid crystal display (LCD) technologies (Hegde et al., 2013).

Structural and Spectroscopic Analysis

Venkatesan et al. (2016) characterized a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography and spectroscopic methods. This detailed investigation provided insights into the molecular interactions and stability, contributing to the understanding of the structural properties of related compounds (Venkatesan et al., 2016).

Metal Complex Synthesis and Characterization

Ferenc et al. (2017) synthesized and characterized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions. The study provided insights into the thermal and magnetic properties of these complexes, indicating their potential in material science and catalysis (Ferenc et al., 2017).

Palladium-Catalyzed Decarboxylative Coupling

Moon et al. (2009) demonstrated the use of alkynyl carboxylic acids, including 2-octynoic acid and phenylpropiolic acid, in palladium-catalyzed decarboxylative coupling reactions. This method shows the applicability of fluoro-substituted compounds in organic synthesis, offering a pathway to create complex molecular structures (Moon et al., 2009).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)hex-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-8H,2-3H2,1H3,(H,14,15)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZLDVKOYCEJBR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C(=O)O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)hex-2-enoic acid

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